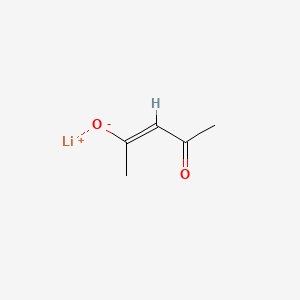

(2,4-Pentanedionato)lithium

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

(2,4-Pentanedionato)lithium is typically synthesized by reacting lithium hydroxide or lithium carbonate with acetylacetone (2,4-pentanedione) in an inert atmosphere. The reaction proceeds as follows:

LiOH+C5H8O2→C5H7LiO2+H2O

The reaction is carried out under an inert gas such as nitrogen to prevent moisture from affecting the product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through recrystallization and stored under inert gas to maintain its stability .

Analyse Chemischer Reaktionen

Types of Reactions

(2,4-Pentanedionato)lithium undergoes various chemical reactions, including:

Substitution Reactions: It can participate in ligand exchange reactions with other metal acetylacetonates.

Coordination Reactions: It forms coordination complexes with transition metals, which are useful in catalysis and material science

Common Reagents and Conditions

Common reagents used in reactions with this compound include transition metal salts and other acetylacetonates. The reactions are typically carried out in organic solvents under inert conditions to prevent hydrolysis .

Major Products

The major products formed from these reactions are coordination complexes, which have applications in catalysis, material science, and as precursors for other chemical syntheses .

Wissenschaftliche Forschungsanwendungen

(2,4-Pentanedionato)lithium, also known as Lithium Acetylacetonate (LiAcAc), has applications in scientific research, particularly in the context of cell biology and cancer research .

Scientific Research Applications

Cellular Studies

- Investigating Cytotoxicity : LiAcAc has been used to study its effects on cell viability, especially in breast cancer cell lines . However, research indicates that the observed effects are primarily due to the lithium ions rather than the acetoacetate component .

- Assessing Cell Growth : Studies show that LiAcAc inhibits cell growth in breast cancer cell lines in vitro, but this effect is attributed to the lithium ions . When cells were treated with sodium acetylacetonate (NaAcAc), cell viability did not significantly differ from untreated cultures, unlike cultures treated with LiAcAc .

- Experimental Procedures : In cell-based experiments, cells are typically seeded in 96-well plates and treated with varying concentrations of LiAcAc, lithium chloride (LiCl), or sodium chloride (NaCl) . Cell viability is then assessed using assays like the resazurin cell viability assay .

Considerations for in vitro Studies

- Ketogenic Diet Research : LiAcAc is utilized in models exploring the ketogenic diet as a potential adjuvant therapy for cancer . Acetoacetate, a ketone body produced by the liver during ketosis, is initially focused on due to its dramatic effects in the literature .

- Stability : Acetoacetate is inherently unstable and undergoes rapid decarboxylation. Using it in lithium salt form (LiAcAc) enhances its stability, extending its half-life from hours to as long as four days under standard incubation conditions .

While the provided search results offer some information on the applications of lithium acetylacetonate, they do not include comprehensive data tables or well-documented case studies as requested. The focus is primarily on its use in cell biology experiments and the importance of distinguishing the effects of lithium ions from those of acetoacetate .

Wirkmechanismus

The mechanism of action of (2,4-Pentanedionato)lithium involves its ability to form coordination complexes with various metal ions. These complexes can influence a range of molecular targets and pathways, including:

Inhibition of Glycogen Synthase Kinase-3 (GSK-3): This pathway is involved in neuroprotection and has been studied in the context of lithium’s effects on neurological diseases

Modulation of Inositol Monophosphatase (IMPA): This enzyme is another target of lithium, affecting synaptic function and neuronal signaling

Vergleich Mit ähnlichen Verbindungen

(2,4-Pentanedionato)lithium is part of a broader class of metal acetylacetonates, which include:

- Titanium Acetylacetonate (Ti(acac)2)

- Zirconium Acetylacetonate (Zr(acac)4)

- Hafnium Acetylacetonate (Hf(acac)4)

- Chromium Acetylacetonate (Cr(acac)3)

These compounds share similar coordination chemistry but differ in their specific applications and reactivity. This compound is unique in its use in lithium-ion battery technology and its specific biological effects .

Eigenschaften

Molekularformel |

C5H7LiO2 |

|---|---|

Molekulargewicht |

106.1 g/mol |

IUPAC-Name |

lithium;(E)-4-oxopent-2-en-2-olate |

InChI |

InChI=1S/C5H8O2.Li/c1-4(6)3-5(2)7;/h3,6H,1-2H3;/q;+1/p-1/b4-3+; |

InChI-Schlüssel |

JTEOOCAGEXVCBQ-BJILWQEISA-M |

Isomerische SMILES |

[Li+].C/C(=C\C(=O)C)/[O-] |

Kanonische SMILES |

[Li+].CC(=CC(=O)C)[O-] |

Physikalische Beschreibung |

White powder; [Alfa Aesar MSDS] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.